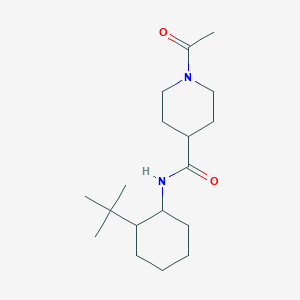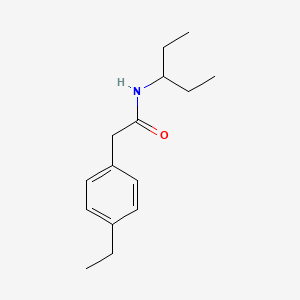![molecular formula C23H23N3O3 B5442710 N-{2-methyl-5-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-2-furamide](/img/structure/B5442710.png)
N-{2-methyl-5-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-methyl-5-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-2-furamide, commonly known as MPPI, is a chemical compound that has gained significant attention in the field of scientific research. MPPI is a selective antagonist for the dopamine D3 receptor, which is a subtype of the dopamine receptor family. This compound has been studied for its potential therapeutic applications in treating various neurological and psychiatric disorders.
Mécanisme D'action
MPPI acts as a selective antagonist for the dopamine D3 receptor, which inhibits the binding of dopamine to this receptor subtype. This leads to a decrease in dopamine signaling in the mesocorticolimbic system, which is associated with the regulation of reward, motivation, and emotional processing. By blocking the dopamine D3 receptor, MPPI has been shown to modulate these processes, which may have therapeutic implications for various psychiatric disorders.
Biochemical and Physiological Effects:
MPPI has been shown to modulate various biochemical and physiological processes in the brain. Research studies have demonstrated that MPPI can decrease dopamine release in the mesocorticolimbic system, which is associated with the regulation of reward, motivation, and emotional processing. Additionally, MPPI has been shown to decrease the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the regulation of stress response.
Avantages Et Limitations Des Expériences En Laboratoire
MPPI has several advantages for lab experiments, including its high selectivity for the dopamine D3 receptor and its ability to modulate various biochemical and physiological processes in the brain. However, MPPI has several limitations, including its low solubility in aqueous solutions and its potential for off-target effects.
Orientations Futures
There are several future directions for the research on MPPI. One potential direction is to investigate the therapeutic potential of MPPI in treating addiction, depression, and schizophrenia. Another potential direction is to develop more potent and selective dopamine D3 receptor antagonists that can be used as therapeutic agents. Additionally, further research is needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of MPPI in the brain.
Méthodes De Synthèse
The synthesis of MPPI involves a multi-step process that requires specialized equipment and expertise. The first step involves the synthesis of 2-methyl-5-nitrobenzoic acid, which is then converted to 2-methyl-5-aminobenzoic acid. The next step involves the coupling of 2-methyl-5-aminobenzoic acid with 4-phenyl-1-piperazinecarboxylic acid, followed by the reduction of the resulting intermediate to obtain the final product, MPPI.
Applications De Recherche Scientifique
MPPI has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Research studies have shown that MPPI has a high affinity for the dopamine D3 receptor, which is predominantly expressed in the mesocorticolimbic system of the brain. This system is involved in the regulation of reward, motivation, and emotional processing, and its dysfunction has been implicated in various psychiatric disorders, including addiction, depression, and schizophrenia.
Propriétés
IUPAC Name |
N-[2-methyl-5-(4-phenylpiperazine-1-carbonyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-17-9-10-18(16-20(17)24-22(27)21-8-5-15-29-21)23(28)26-13-11-25(12-14-26)19-6-3-2-4-7-19/h2-10,15-16H,11-14H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKKVWVDFCGTFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-4-methylpiperidine](/img/structure/B5442627.png)
![N~2~-[3-(4-methoxyphenyl)propanoyl]-N~1~,N~1~-dimethylalaninamide](/img/structure/B5442642.png)
![3-(4-chlorophenyl)-N-{[(2-nitrophenyl)amino]carbonothioyl}acrylamide](/img/structure/B5442650.png)
![ethyl 7-methyl-3-oxo-5-phenyl-2-(4-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5442656.png)
![4-[(4-methylpyrimidin-2-yl)amino]-1-(3-phenylpropyl)pyrrolidin-2-one](/img/structure/B5442660.png)
![methyl 4-chloro-3-({[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5442664.png)

![7-acetyl-3-(butylthio)-6-(3-chlorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5442691.png)
![N-(2,6-dimethylphenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5442701.png)

![5-[(3-acetylphenoxy)methyl]-N-(2-hydroxypropyl)-1H-pyrazole-3-carboxamide](/img/structure/B5442709.png)

![N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-L-norvalinamide](/img/structure/B5442728.png)
![3-{[(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]methyl}pyridin-2-amine](/img/structure/B5442733.png)